4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
5464-25-5 |
|---|---|
Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H/b10-9+ |
InChI Key |
DVQQCTSFLJNTCY-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ethenylquinolines
Strategies for the De Novo Synthesis of 4-Ethenylquinolines
The construction of the quinoline (B57606) ring system with a pre-existing or concurrently formed ethenyl group at the 4-position can be achieved through several strategic approaches. These methods often involve the condensation of aniline (B41778) derivatives with carbonyl compounds or other suitable precursors.
Friedländer Cyclocondensation Approaches to Styrylquinolines
The Friedländer synthesis is a classical and versatile method for the formation of quinoline derivatives, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.devapourtec.com This reaction can be catalyzed by acids or bases. thieme-connect.devapourtec.com In the context of synthesizing 4-styrylquinolines, a common strategy involves the cyclocondensation of a 2-aminobenzophenone (B122507) derivative with a ketone that already contains the styryl moiety, or more commonly, the reaction of a (2-aminophenyl)chalcone (1-(2-aminophenyl)-3-arylprop-2-en-1-one) with a suitable ketone. nih.govtandfonline.com
The general mechanism of the Friedländer synthesis can proceed through two primary pathways. One pathway begins with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone, followed by cyclization and dehydration. nih.govresearchgate.net An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol (B89426) condensation and subsequent elimination of water to form the quinoline ring. thieme-connect.de
For the specific synthesis of a 4-styrylquinoline, such as the target compound, this would typically involve the reaction of a 2-aminobenzophenone with a ketone possessing a vinyl group, or more strategically, the use of a (2-aminophenyl)chalcone derivative. For instance, the reaction of a (2-aminophenyl)chalcone with acetone (B3395972) can yield a 2-methyl-4-styrylquinoline. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |
| 2-Aminoaryl aldehyde/ketone | Ketone with α-methylene group | Acid or Base | Substituted Quinoline | thieme-connect.de, vapourtec.com |
| (2-Aminophenyl)chalcone | Acetone | Base | 2-Methyl-4-styrylquinoline | nih.gov |
| (2-Aminophenyl)chalcone | 1,3-Diketone | Base | Substituted 4-Styrylquinoline | nih.gov, tandfonline.com |
Knoevenagel-Type Condensation Reactions in Ethenylquinoline Synthesis
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. thieme-connect.de This reaction is typically catalyzed by a weak base. thieme-connect.de In the synthesis of 4-ethenylquinolines, this reaction is most commonly employed to introduce the ethenyl side chain to a pre-formed quinoline ring system.
A prominent strategy involves the condensation of a 4-methylquinoline (B147181) (lepidine) derivative with an appropriate aromatic aldehyde. For the synthesis of 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline, this would involve the base-catalyzed condensation of 4-methylquinoline with 2-chlorobenzaldehyde. The active methylene (B1212753) group of 4-methylquinoline is deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. The subsequent elimination of water from the aldol-type adduct yields the desired 4-styrylquinoline.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference(s) |
| Active Hydrogen Compound | Aldehyde or Ketone | Weak Base (e.g., piperidine) | α,β-Unsaturated Compound | thieme-connect.de |
| 4-Methylquinoline | 2-Chlorobenzaldehyde | Base | This compound | General Principle |
| 2-Methyl-4-styrylquinoline | Aromatic Aldehyde | Indium Trichloride (B1173362) | 2,4-Distyrylquinoline | General Principle |
Pfitzinger Synthesis Routes for Quinoline Carboxylic Acid Precursors
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group under basic conditions. ucj.org.uabohrium.com The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. ucj.org.ua This is followed by the formation of an imine or enamine with the carbonyl compound, subsequent cyclization, and dehydration to yield the quinoline-4-carboxylic acid. ucj.org.ua
To synthesize a 4-styrylquinoline using this method, a key intermediate would be a 2-styrylquinoline-4-carboxylic acid. This can be achieved by reacting isatin with a ketone that possesses a styryl group. For example, the reaction of isatin with 4-(4-(dimethylamino)phenyl)but-3-en-2-one (B1195235) has been used to prepare 2-(4-(dimethylamino)styryl)quinoline-4-carboxylic acid. rsc.org To obtain the target compound, this compound, a subsequent decarboxylation step would be necessary to remove the carboxylic acid group at the 4-position.
| Reactant 1 | Reactant 2 | Conditions | Intermediate Product | Final Product (after decarboxylation) | Reference(s) |
| Isatin | Carbonyl compound with α-methylene | Base (e.g., KOH) | Quinoline-4-carboxylic acid | Substituted Quinoline | ucj.org.ua, bohrium.com |
| Isatin | 4-(Aryl)but-3-en-2-one | Aqueous/alcoholic KOH | 2-Styrylquinoline-4-carboxylic acid | 2-Styrylquinoline (B1231325) | rsc.org |
Indium Trichloride Catalyzed Condensation Reactions for Distyrylquinolines
Indium trichloride has emerged as a versatile Lewis acid catalyst in organic synthesis. While its use in the de novo synthesis of the quinoline ring is less common, it has been effectively employed in the functionalization of pre-existing quinoline systems. Specifically, indium trichloride catalyzes Knoevenagel-type condensation reactions to produce distyrylquinolines.
This strategy involves the reaction of a 2-methyl-4-styrylquinoline with an aromatic aldehyde in the presence of a catalytic amount of indium trichloride. thieme-connect.de The reaction proceeds through the activation of the aldehyde by the Lewis acidic indium trichloride, making it more susceptible to nucleophilic attack by the enamine tautomer of the 2-methyl group of the quinoline. Subsequent dehydration yields the 2,4-distyrylquinoline. This method is particularly useful for extending the conjugation of existing styrylquinoline systems.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference(s) |
| 2-Methyl-4-styrylquinoline | Aromatic Aldehyde | Indium Trichloride | 2,4-Distyrylquinoline | thieme-connect.de |
Rhodium-Catalyzed Stereo- and Regioselective C-H Alkenylation Strategies
Modern transition-metal-catalyzed C-H activation and functionalization reactions offer powerful tools for the synthesis of complex molecules. Rhodium catalysts, in particular, have been extensively studied for the C-H functionalization of quinolines. researchgate.net These methods often allow for the direct introduction of substituents onto the quinoline core, avoiding the need for pre-functionalized starting materials.
The direct C-H alkenylation of quinolines using rhodium catalysts typically requires a directing group to achieve high regioselectivity. The N-oxide moiety is commonly used as a directing group to facilitate C-H activation at the C8 position of the quinoline ring. ucj.org.uabohrium.comorganic-chemistry.org While there are reports of rhodium-promoted C-H bond activation of the quinoline heteroring, the direct and selective C4-alkenylation to form 4-styrylquinolines without a directing group remains a significant challenge. thieme-connect.deresearchgate.net The development of such a method would represent a highly atom-economical approach to the synthesis of this compound.
| Substrate | Reagent | Catalyst System | Product Type | Key Feature | Reference(s) |
| Quinoline N-oxide | Alkene | Rh(III) catalyst | C8-Alkylated/Alkenylated Quinoline | N-oxide directing group | ucj.org.ua, bohrium.com, organic-chemistry.org |
| Quinoline | - | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | Rhodium(I)-quinolinyl complex | Heteroring C-H activation | thieme-connect.de, researchgate.net |
Tandem Photoisomerization-Cyclization Protocols for Quinoline Formation
Photochemical methods provide an alternative and often "green" approach to the synthesis of heterocyclic compounds. A notable strategy for the formation of quinolines involves a tandem photoisomerization-cyclization process. thieme-connect.devapourtec.comresearchgate.net This method typically starts with an (E)-2-aminostyryl ketone.
Upon irradiation with light of a suitable wavelength (e.g., 365 nm), the (E)-isomer of the 2-aminostyryl ketone undergoes photoisomerization to the corresponding (Z)-isomer. thieme-connect.de This (Z)-isomer is conformationally pre-disposed for an intramolecular cyclization. The subsequent cyclization, which can be viewed as an intramolecular condensation, followed by dehydration, leads to the formation of the quinoline ring. This process has been successfully implemented in continuous-flow systems, allowing for scalable synthesis. thieme-connect.devapourtec.comresearchgate.net The synthesis of this compound via this route would necessitate the preparation of the corresponding (E)-1-(2-aminophenyl)-4-(2-chlorophenyl)but-3-en-2-one precursor.
| Starting Material | Conditions | Intermediate | Product Type | Reference(s) |
| (E)-2-Aminostyryl ketone | UV light (e.g., 365 nm) | (Z)-2-Aminostyryl ketone | Substituted Quinoline | thieme-connect.de, researchgate.net, vapourtec.com |
Regioselective Functionalization and Derivatization of the Quinoline Core
The functionalization of the quinoline system is a cornerstone of its chemistry, allowing for the introduction of diverse chemical motifs that dictate the molecule's ultimate properties. The reactivity of the quinoline nucleus is characterized by a susceptibility to nucleophilic attack at the electron-deficient pyridine (B92270) ring, typically at positions 2 and 4, while the benzene (B151609) ring is more prone to electrophilic substitution. organic-chemistry.orgnih.gov This differential reactivity is exploited in the synthesis of complex derivatives.
The foundational step in synthesizing the target compound involves the construction of the 4-styrylquinoline skeleton. A highly effective and straightforward method for this is the Friedländer annulation, a cyclocondensation reaction. nih.gov This approach builds the heterocyclic quinoline ring in situ. Specifically, to obtain the precursor for the title compound, a 2'-aminochalcone, (E)-1-(2-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, is reacted with acetone. youtube.comrsc.org This reaction, typically carried out in glacial acetic acid at elevated temperatures, regioselectively yields the 2-methyl-4-styrylquinoline derivative. youtube.com The (E)-4-[(E)-2-(2-chlorophenyl)ethenyl]-2-methylquinoline serves as a key intermediate for further derivatization. rsc.orgnih.gov
| Precursor Name | Aryl Group (Ar) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| (E)-2-Methyl-4-styrylquinoline | C₆H₅ | 15 | 86 |
| (E)-4-[(E)-2-(2-chlorophenyl)ethenyl]-2-methylquinoline | 2-ClC₆H₄ | 14 | 79-73 |
| (E)-4-[(E)-2-(4-fluorophenyl)ethenyl]-2-methylquinoline | 4-FC₆H₄ | 15 | 84 |
The quinoline ring is inherently susceptible to nucleophilic substitution, primarily at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. nih.govnih.gov This reactivity is fundamental to the derivatization of the quinoline core. If a good leaving group is present at these positions, it can be readily displaced by a variety of nucleophiles. nih.gov For instance, 4-chloroquinolines can undergo substitution with amines, thiols, and other nucleophiles to generate a library of 4-substituted derivatives. nih.gov While the primary synthesis of the styrylquinoline backbone does not involve substitution on a pre-formed quinoline, the inherent reactivity at C2 and C4 underpins many advanced synthetic strategies. For example, methods like the Arbuzov/Horner–Wadsworth–Emmons reaction have been employed on quinolines pre-functionalized with halomethyl groups at C2 and C4 to build complex bis(styryl) systems. This highlights the utility of nucleophilic reactions in elaborating the quinoline scaffold.
Isothiocyanates (R-N=C=S) are reactive electrophiles that readily engage with nucleophiles, making them valuable reagents for creating hybrid molecular systems. A common reaction involves the addition of a primary amine to the isothiocyanate to form a thiourea (B124793) derivative. nih.gov This strategy can be applied to amino-functionalized quinolines to generate quinoline-thiourea hybrids. In a relevant example, 6-amino-2-methylquinolin-4-ol was reacted with phenyl isothiocyanate in boiling ethanol (B145695) to produce N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea in good yield. This reaction demonstrates a direct and efficient method for linking a quinoline core to another chemical moiety via a stable thiourea bridge, a strategy applicable to styrylquinoline derivatives bearing an amino group. The resulting thiourea can be further cyclized with reagents like ethyl bromoacetate (B1195939) to form more complex heterocyclic systems, such as quinoline-thiazole hybrids. youtube.com
A sophisticated molecular hybrid can be constructed by appending a chalcone (B49325) moiety to the styrylquinoline framework. A successful three-step pathway has been developed to synthesize (E)-3-{4-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-2-yl}-1-(naphthalen-1-yl)prop-2-en-1-one. nih.gov
Precursor Synthesis: The synthesis begins with the Friedländer annulation to produce the key intermediate, (E)-4-[(E)-2-(2-chlorophenyl)ethenyl]-2-methylquinoline, as described previously. nih.gov
Selective Oxidation: The 2-methyl group of the quinoline is selectively oxidized to a 2-formyl group (an aldehyde). This is achieved using selenium dioxide (SeO₂) in a solvent like 1,4-dioxane (B91453) under heat. nih.gov This step transforms the relatively inert methyl group into a reactive aldehyde functional group, essential for the subsequent condensation.
Claisen-Schmidt Condensation: The final step is a base-catalyzed Claisen-Schmidt condensation. The synthesized 2-formyl-4-styrylquinoline intermediate is reacted with an appropriate ketone, such as 1-acetylnaphthalene, in the presence of a base like potassium hydroxide (B78521) in ethanol. nih.gov This reaction constructs the α,β-unsaturated ketone system characteristic of the chalcone moiety, linking it directly to the quinoline ring at the C2 position. nih.gov
This pathway exemplifies a modular approach, where different chalcone portions can be introduced by simply varying the ketone used in the final condensation step. nih.gov
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | (E)-4-[(E)-2-(2-chlorophenyl)ethenyl]-2-methylquinoline | (E)-1-(2-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, Acetone | Glacial Acetic Acid, 373 K, 14 h | 73 |
| 2 | (E)-4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-2-carbaldehyde | Selenium Dioxide | 1,4-Dioxane, 373 K, 2 h | 92 |
| 3 | (E)-3-{4-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-2-yl}-1-(naphthalen-1-yl)prop-2-en-1-one | 1-Acetylnaphthalene, Potassium Hydroxide | Ethanol, 298 K, 2 h | 93 |
Optimized Reaction Conditions and Yield Enhancement Strategies
Maximizing the efficiency and yield of synthetic routes to ethenylquinolines is critical. Optimization strategies often focus on catalyst selection, solvent systems, and reaction parameters like temperature and time.
Catalysis: For Knoevenagel-type condensations used to form distyrylquinolines, indium trichloride (InCl₃) has been identified as an effective catalyst, promoting reactions between 2-methyl-4-styrylquinolines and aromatic aldehydes to give yields ranging from 71–93%. In the oxidation step for creating chalcone hybrids, selenium dioxide is the specific reagent of choice for converting the 2-methyl group to an aldehyde. nih.gov
Solvent Systems: The choice of solvent is crucial for controlling reactivity and regioselectivity. For the synthesis of 2-styrylquinolines, a binary mixture of water and acetic acid in the presence of sodium acetate (B1210297) has been shown to provide the desired products with good results. For oxidation and condensation steps, solvents like 1,4-dioxane and ethanol are used, respectively, to facilitate the specific transformations. nih.gov
Reaction Conditions: Fine-tuning temperature and reaction time is essential for maximizing yield and minimizing byproducts. For instance, the synthesis of the 2-methyl-4-styrylquinoline precursor requires heating at 373 K for approximately 14 hours, while the subsequent oxidation and condensation steps are completed in just 2 hours each at 373 K and 298 K, respectively. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for precise determination of the reaction endpoint, preventing degradation or the formation of impurities.
Advanced Purification Techniques for Ethenylquinoline Compounds
The isolation of pure ethenylquinoline compounds from reaction mixtures is a critical final step. Given that these are typically solid compounds, the most common and effective purification methods are column chromatography and recrystallization.
Column Chromatography: This is a versatile technique used to separate the desired product from unreacted starting materials, catalysts, and byproducts based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel). For the styrylquinoline-chalcone hybrid and its intermediates, specific eluent systems have been reported. For example, the 2-methyl precursor is purified using a 12.5% ethyl acetate in hexane (B92381) mixture, while the aldehyde intermediate requires a 9.1% ethyl acetate-hexane system. nih.gov This precise control over the mobile phase composition is key to achieving high purity.
Recrystallization: This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. This method is highly effective for obtaining crystalline solids of high purity and is often used as the final purification step after initial separation by column chromatography.
Filtration and Drying: Following chromatography or recrystallization, the purified solid is isolated by filtration and then dried to remove any residual solvent.
Advanced Structural Characterization and Molecular Architecture Elucidation
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Determination of Crystal System and Space Group
The crystal structure of the analog, 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, was determined to crystallize in the triclinic system with the centrosymmetric space group Pī . researchgate.netresearchgate.net The triclinic system is the least symmetric of the seven crystal systems. The space group Pī indicates that the crystal lattice has only an inversion center as its symmetry element.
The crystallographic parameters for this analog are detailed in the table below. researchgate.netresearchgate.net
| Crystal Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.6036(4) |
| b (Å) | 10.1520(7) |
| c (Å) | 10.4790(8) |
| α (°) | 102.272(3) |
| β (°) | 108.689(3) |
| γ (°) | 96.463(3) |
| Volume (ų) | 734.4 |
| Z | 2 |
Table 1: Crystallographic Data for 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. researchgate.netresearchgate.net
Precise Molecular Conformation and Geometrical Parameter Determination
The SC-XRD analysis revealed that the molecule adopts a trans conformation with respect to the exocyclic C=C double bond, which is a common feature for styryl derivatives. researchgate.netresearchgate.net This is characterized by a torsion angle of 175.5(3)° for the C14–C13–C12–C4 atoms in the analog. researchgate.netresearchgate.net A significant finding is the planarity of the 2-chlorophenyl ring and the adjacent vinyl group, which lie in the same plane. researchgate.netresearchgate.net This planarity facilitates π-electron delocalization across this part of the molecule.
Analysis of Crystallographic Packing and Supramolecular Assembly
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which collectively define the supramolecular assembly.
In the crystal structure of the analog, 4-[2-(2-chlorophenyl)vinyl]-6,6-dimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, molecules form centrosymmetric dimers . researchgate.netresearchgate.net These dimers are connected by intermolecular hydrogen bonds between the N-H group of the tetrahydropyridine (B1245486) ring and the carbonyl oxygen atom of an adjacent molecule. researchgate.netresearchgate.net This is a typical interaction for 2(1H)-pyridone structures. researchgate.netresearchgate.net
For the target compound, 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline, classical hydrogen bond donors like N-H or O-H are absent. However, weaker C-H···N or C-H···π hydrogen bonds involving the quinoline (B57606) nitrogen or the aromatic π-systems could play a role in the crystal packing.
Besides hydrogen bonding and π-π stacking, other weak interactions such as van der Waals forces and halogen bonding (involving the chlorine atom) can influence the crystal packing. The presence of the chlorine atom on the phenyl ring introduces the possibility of C-H···Cl or Cl···π interactions, further directing the assembly of molecules in the solid state. A comprehensive analysis of the Hirshfeld surface is often employed to visualize and quantify these varied intermolecular contacts.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive search for specific structural and intermolecular data on the chemical compound this compound has found no dedicated peer-reviewed research, preventing a detailed analysis as requested.
Despite a thorough review of scientific databases and scholarly articles, specific studies detailing the advanced structural characterization, particularly Hirshfeld surface analysis for quantifying intermolecular contacts of this compound, could not be located. This absence of published crystallographic and computational data makes it impossible to generate the specific, data-driven article outlined in the user's request.
Hirshfeld surface analysis is a powerful computational method used in crystallography to visualize and quantify the various close intermolecular contacts that stabilize a crystal structure. This analysis provides crucial insights into the molecular architecture by partitioning crystal space and mapping properties onto the resulting surface. It allows for the generation of two-dimensional fingerprint plots, which summarize the relative contributions of different types of atomic interactions, such as hydrogen bonds and van der Waals forces.
While the search yielded studies on structurally related compounds—including various quinoline derivatives and other molecules containing chlorophenyl groups—none focused on the precise molecule of interest. These available studies on analogous compounds demonstrate the utility of Hirshfeld analysis in understanding crystal packing, but their findings cannot be extrapolated to this compound due to the specific influence of its unique atomic arrangement on intermolecular forces.
The creation of a scientifically accurate article with the requested detailed research findings and data tables is contingent upon the existence of a published crystal structure and its associated Hirshfeld surface analysis. Without this foundational data for this compound, any attempt to provide the specified content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing on the Hirshfeld surface analysis of this compound cannot be produced at this time. Further experimental research, including the synthesis of a single crystal and subsequent X-ray diffraction analysis, would be required to generate the necessary data for such a study.
Spectroscopic Investigations for Structural Elucidation and Electronic Properties
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups within a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline displays several characteristic absorption bands that verify its structural components.
The quinoline (B57606) ring's presence is confirmed by C-H stretching vibrations in the aromatic region. The spectrum also shows distinct peaks for the C=C and C=N stretching vibrations of the quinoline system. Another important feature is the vinyl C-H stretching from the ethenyl bridge. A notable band in the spectrum is attributed to the C-Cl stretching vibration of the chlorophenyl group.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Typical Range) |
| Aromatic C-H | Stretching | 3100-3000 |
| Vinyl C-H | Stretching | 3080-3010 |
| C=C (Aromatic/Vinyl) | Stretching | 1650-1450 |
| C=N (Quinoline) | Stretching | 1620-1580 |
| C-Cl | Stretching | 800-600 |
This table outlines typical ranges for the specified functional groups. Actual spectral values for the compound may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential method for determining the detailed carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) Chemical Shift and Spin-Spin Coupling Constant Analysis
The ¹H NMR spectrum of this compound provides extensive information about the different types of protons and their local environments. Protons on the aromatic quinoline and chlorophenyl rings typically appear in the downfield region of the spectrum.
The two vinyl protons of the ethenyl bridge are particularly informative. Their (E)-configuration results in a large vicinal coupling constant (³J), generally between 15 and 18 Hz, which is characteristic of a trans-alkene. nih.gov These protons will appear as doublets due to splitting by each other. nih.gov
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, showing distinct signals for each unique carbon atom in this compound. The carbon atoms of the quinoline and chlorophenyl rings resonate in the aromatic region (typically 110-160 ppm). The chemical shift of the carbon atom bonded to chlorine (C-Cl) is influenced by the halogen's electronegativity. The two vinyl carbons of the ethenyl linker also show characteristic shifts in the olefinic region (typically 100-150 ppm).
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ) Range (ppm) |
| Quaternary Carbons (C=N, C-Ar) | 140-160 |
| Aromatic CH | 120-140 |
| Vinyl CH | 120-140 |
| Carbon bearing Chlorine (C-Cl) | 130-135 |
This table shows typical ranges; precise assignments are made using 2D NMR techniques.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are used for the unambiguous assignment of all proton and carbon signals. nih.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace proton connectivity within the quinoline and chlorophenyl rings and confirming the coupling between the vinyl protons. researchgate.netunirioja.es
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on the chemical shifts of their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C correlations). It is vital for assigning quaternary carbons and for assembling the molecular fragments, such as linking the ethenyl bridge to the quinoline and chlorophenyl rings.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental composition. For this compound, with the chemical formula C₁₇H₁₂ClN, HRMS analysis provides a measured mass that closely matches the calculated value, confirming the molecular formula. amazonaws.comrsc.org The presence of chlorine is also indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an approximate 3:1 ratio.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible absorption spectroscopy offers insights into the electronic transitions within a molecule. The spectrum of this compound is expected to display absorption bands in the ultraviolet and possibly the visible range. These absorptions are due to π→π* and n→π* electronic transitions within the extended conjugated system formed by the quinoline ring, the ethenyl bridge, and the chlorophenyl ring. mdpi.comresearchgate.net The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore and can be affected by solvent polarity. mdpi.com This extended conjugation allows the compound to absorb light at longer wavelengths compared to its individual aromatic components. For some styrylquinolines, absorption bands are observed around 330 nm and 350 nm. mdpi.com
Determination of Absorption Maxima and Molar Extinction Coefficients
Specific absorption maxima (λmax) and molar extinction coefficients (ε) for this compound are required to be reported in this section. This data is crucial for understanding the compound's ability to absorb light at specific wavelengths.
Analysis of Electronic Transitions and Chromophoric Contributions
An analysis of the electronic transitions (e.g., π → π, n → π) responsible for the observed absorption bands would be discussed here. This involves correlating the structural features of the molecule, such as the quinoline and chlorophenyl rings, to their roles as chromophores.
Fluorescence Spectroscopy and Quantum Yield Measurements
This section would detail the fluorescence properties of the compound, including its emission spectra and fluorescence quantum yield (Φf). The quantum yield is a critical measure of the efficiency of the fluorescence process.
Computational and Theoretical Studies of 4 E 2 2 Chlorophenyl Ethenyl Quinoline
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)
Theoretical Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable information that complements experimental data, aiding in the structural elucidation and characterization of novel compounds.
For a closely related compound, (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline (DPEQ), DFT calculations have been employed to predict its vibrational and electronic spectra. nih.gov The molecular geometry, vibrational frequencies, and gauge-independent atomic orbital (GIAO) ¹H and ¹³C NMR chemical shift values were calculated in the ground state. nih.gov The theoretical vibrational frequencies, after scaling, showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.govnih.gov This correlation allows for a detailed assignment of the vibrational modes of the molecule.
Similarly, the electronic properties, such as the UV-Vis absorption spectrum, have been theoretically investigated using Time-Dependent DFT (TD-DFT). nih.govmdpi.com The calculated electronic transitions can be compared with experimental spectra to understand the nature of the electronic excitations within the molecule. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and charge transfer characteristics. nih.govnih.gov
The following table summarizes the types of spectroscopic data that can be predicted using computational methods, based on studies of similar quinoline (B57606) derivatives.
| Spectroscopic Parameter | Computational Method | Predicted Information |
| Infrared (IR) Frequencies | DFT (e.g., B3LYP) | Vibrational modes, functional group identification. nih.govnih.gov |
| UV-Vis Absorption Maxima | TD-DFT | Electronic transitions, absorption wavelengths. nih.govmdpi.com |
| NMR Chemical Shifts | GIAO-DFT | ¹H and ¹³C chemical shifts, structural confirmation. nih.gov |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of "4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline," providing insights into its conformational flexibility and interactions with its environment.
In Silico Studies for Molecular Target Interaction Mechanisms
In silico methods, particularly molecular docking, are instrumental in predicting how a small molecule like "this compound" might interact with a biological target, typically a protein. neliti.commdpi.com
Molecular Docking Simulations for Binding Affinities and Interaction Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. neliti.commdpi.com The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. mdpi.com Studies on various quinoline derivatives have demonstrated their potential to interact with a range of protein targets implicated in diseases like cancer. nih.govpensoft.netamazonaws.com These docking studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rsc.orgscielo.br
The following table presents examples of protein targets that have been investigated for the docking of quinoline derivatives, along with the software used and the type of interactions observed.
| Protein Target | Docking Software | Key Interactions Observed | Reference |
| EGFR Tyrosine Kinase | AutoDock Vina | Hydrogen bonds, hydrophobic interactions | nih.govmdpi.com |
| VEGFR-2 Tyrosine Kinase | AutoDock Vina | Hydrogen bonds, π-π stacking | nih.gov |
| BCR-ABL1 Tyrosine Kinase | AutoDock Vina | Hydrogen bonds, hydrophobic interactions | scielo.br |
| c-Abl Kinase | - | - | pensoft.net |
| Monoamine Oxidase A/B | AMBER | - | nih.gov |
Identification and Preparation of Relevant Protein Targets
The first step in a molecular docking study is the identification and preparation of the protein target. mdpi.com The three-dimensional structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB). scielo.br Before docking, the protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges to the atoms. nih.govsemanticscholar.org The binding site is then defined, often based on the location of a co-crystallized ligand or through computational prediction methods. scielo.br This careful preparation is crucial for obtaining reliable docking results. mdpi.com
Detailed Analysis of Ligand-Protein Binding Site Interactions
Molecular docking studies have been pivotal in predicting the binding modes of styrylquinoline derivatives within the active sites of various protein targets. These studies reveal the specific amino acid residues and the nature of the interactions that stabilize the ligand-protein complex.
Interaction with Cyclin-Dependent Kinase 2 (CDK2):
In a study exploring novel styrylquinoline derivatives as potential anticancer agents, molecular docking was employed to understand their interaction with Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. physchemres.orgphyschemres.org The most active compound in the series, compound 43, was shown to form four hydrogen bonds with the active site of CDK2. physchemres.org This strong hydrogen bonding network is a critical factor in its potent inhibitory activity.
Interaction with Epidermal Growth Factor Receptor (EGFR) Kinase:
Another significant target for anticancer therapies is the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Molecular docking studies of 2-(4-(dimethylamino)styryl)quinoline derivatives have shed light on their binding mechanism to the EGFR kinase domain. nih.gov For instance, compounds 3a and 4b from a synthesized series demonstrated notable inhibitory activity against EGFR. nih.gov The docking analysis revealed that these compounds fit into the ATP-binding site of the EGFR kinase domain, a common feature of many EGFR inhibitors.
A detailed look at the interactions of compound 3a within the EGFR active site (PDB ID: 1M17) showed the following key interactions:
Hydrogen Bonds: The nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor with the backbone NH of Met769 . The hydroxyl group on the carboxylic acid moiety forms a hydrogen bond with the side chain of Thr766 .
Hydrophobic Interactions: The styryl and quinoline ring systems engage in hydrophobic interactions with a host of non-polar amino acid residues, including Leu701 , Val709 , Ala725 , and Leu827 .
These interactions are summarized in the interactive table below:
| Interacting Residue | Type of Interaction |
| Met769 | Hydrogen Bond |
| Thr766 | Hydrogen Bond |
| Leu701 | Hydrophobic |
| Val709 | Hydrophobic |
| Ala725 | Hydrophobic |
| Leu827 | Hydrophobic |
Interaction with p53 Protein:
The tumor suppressor protein p53 is another crucial target in cancer research. A molecular docking analysis was performed on several 2-styrylquinoline (B1231325) derivatives against the p53 protein (PDB ID: 2GEQ). aaup.edu This study aimed to understand the structural basis for their anticancer activity.
Computational Elucidation of Proposed Action Mechanisms (e.g., Enzyme Inhibition)
Computational studies not only identify binding interactions but also help in elucidating the plausible mechanisms by which these compounds exert their biological effects, most notably through enzyme inhibition.
Inhibition of CDK2:
The computational analysis of styrylquinoline derivatives as CDK2 inhibitors went beyond simple docking. physchemres.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. physchemres.orgphyschemres.org These models provided insights into the relationship between the chemical structures of the styrylquinoline derivatives and their anticancer activities. physchemres.org The high predictive ability of these models (R²test values of 0.99 for CoMFA and 0.94 for CoMSIA) suggests their robustness in guiding the design of new, more potent inhibitors. physchemres.org Furthermore, molecular dynamics (MD) simulations were performed to test the stability and dynamic behavior of the most active compounds within the CDK2 binding site, confirming the stability of the predicted binding modes. physchemres.orgphyschemres.org
Inhibition of EGFR Kinase:
For the 2-(4-(dimethylamino)styryl)quinoline derivatives targeting EGFR, the proposed mechanism of action is the competitive inhibition of ATP binding. nih.gov By occupying the ATP-binding pocket, these compounds prevent the phosphorylation cascade that leads to cell proliferation and survival. The molecular docking results strongly support this mechanism by showing the compounds' ability to bind effectively within this specific pocket. nih.gov The in vitro EGFR kinase inhibition assays corroborated the computational findings, with compounds 3a and 4b showing significant inhibitory activity with IC₅₀ values of 2.23 µM and 1.11 µM, respectively. nih.gov
The following table summarizes the key computational findings for the proposed enzyme inhibition mechanisms of styrylquinoline derivatives:
| Target Enzyme | Computational Method(s) | Key Findings | Proposed Mechanism |
| CDK2 | 3D-QSAR, Molecular Docking, MD Simulations | Strong hydrogen bonding and stable binding in the active site. physchemres.orgphyschemres.org | Inhibition of cell cycle progression. |
| EGFR Kinase | Molecular Docking | Binding to the ATP-binding pocket. nih.gov | Competitive inhibition of ATP binding. |
Investigation of Biological Action Mechanisms and Structure Activity Relationships Sar
Molecular Mechanisms of Action in Cellular Systems (In Vitro Investigations)
In vitro studies on styrylquinoline derivatives have begun to unravel the complex ways in which these molecules interact with cellular systems, influencing biochemical pathways, interfering with specific molecular targets, and ultimately modulating cell behavior.
Impact on Specific Biochemical Pathways and Cellular Components
Research on styrylquinoline analogs suggests that they can significantly impact key biochemical pathways within cells. A prominent mechanism of action for some styrylquinolines is the induction of cellular stress and the subsequent activation of apoptotic pathways. For instance, certain 2-styrylquinoline (B1231325) derivatives have been shown to generate reactive oxygen species (ROS) and alter the cellular redox balance. nih.gov This increase in oxidative stress can trigger a cascade of events leading to programmed cell death, or apoptosis, a crucial process for eliminating damaged or cancerous cells. nih.gov The ability of these compounds to induce apoptosis appears to be independent of the p53 tumor suppressor protein in some cases, which is significant as many cancers harbor mutations in the p53 gene. nih.gov
Furthermore, the flat, aromatic structure of styrylquinolines allows them to intercalate between the base pairs of DNA. physchemres.org This interaction can disrupt the normal topology of the DNA double helix, thereby interfering with essential enzymatic processes such as DNA replication and transcription. physchemres.org By hindering these fundamental cellular functions, styrylquinolines can effectively halt cell growth and proliferation.
Interference with Defined Molecular Targets (e.g., Specific Enzymes or Receptors)
The biological activity of styrylquinolines is often attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. One of the well-documented targets for some styrylquinoline derivatives is HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. nih.gov The inhibitory activity against this enzyme highlights the potential of the styrylquinoline scaffold in the development of antiviral agents. The structural requirements for this inhibition include a carboxyl group at the C-7 position and a hydroxyl group at the C-8 position of the quinoline (B57606) ring. nih.gov
In the context of cancer, styrylquinolines have been investigated as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and proliferation. For example, some quinoline derivatives have been shown to inhibit receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov Additionally, studies on styrylquinazoline (B1260680) derivatives, which are structurally related to styrylquinolines, have demonstrated inhibitory activity against non-receptor tyrosine kinases such as ABL and members of the Src family. nih.gov The ability to target these kinases, which are often dysregulated in cancer, underscores the therapeutic potential of this class of compounds.
Moreover, certain styrylquinoline analogs have shown affinity for other receptors, such as the sigma-1 receptor, which is implicated in various neurological and psychiatric disorders. mdpi.com This suggests that the styrylquinoline scaffold is versatile and can be modified to target a range of biologically important receptors.
Modulation of Cell Proliferation and Viability in Cultured Cell Lines
A significant body of research has focused on the antiproliferative activity of styrylquinoline derivatives against various cancer cell lines. These studies consistently demonstrate that the cytotoxic effects of these compounds are highly dependent on their chemical structure. For example, a series of 2-styrylquinolines were tested against wild-type and p53-deleted colon cancer cells (HCT 116), revealing that the presence of electron-withdrawing substituents on the styryl moiety and chelating properties in the quinoline ring are important for anticancer activity. nih.gov
In another study, the introduction of a 5-nitrofuran-2-yl group in place of the phenyl ring in (E)-2-styrylquinolin-8-ol significantly enhanced its antiproliferative activity against breast (MCF-7), lung (NCI-H460), and central nervous system (SF-268) cancer cell lines. acs.org The most active compound in this series induced cell cycle arrest at the S phase, leading to late apoptosis in prostate cancer cells (LNCaP and PC3). acs.org
The following table summarizes the cytotoxic activity of selected styrylquinoline derivatives against various cancer cell lines, illustrating the impact of structural modifications on their antiproliferative effects.
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol (14i) | LNCaP (Prostate) | 0.35 | acs.org |
| (E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol (14i) | PC3 (Prostate) | 0.14 | acs.org |
| S3A (8-hydroxy, 4'-bromo-styrylquinoline) | HeLa (Cervical) | 2.52 | acs.org |
| S3B (8-nitro, 4'-bromo-styrylquinoline) | HeLa (Cervical) | 2.897 | acs.org |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | - | nih.gov |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | - | nih.gov |
Elucidation of Structure-Activity Relationships (SAR) for 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline Analogues
The biological activity of styrylquinolines is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies on various analogs have provided valuable insights into the key structural features that govern their potency and selectivity.
Effects of Positional Isomerism on Biological Activities
The position of the styryl group on the quinoline ring is a critical determinant of biological activity. The majority of published research has focused on 2-styrylquinolines, where the styryl moiety is attached to the C2 position of the quinoline nucleus. However, the target compound of this article, this compound, is a 4-styrylquinoline. While direct comparative studies are scarce, research on related quinoline derivatives suggests that the substitution pattern significantly influences the molecule's interaction with biological targets. For instance, in the context of HIV-1 integrase inhibition by styrylquinolines, the specific positioning of substituents on the quinoline ring is crucial for activity. nih.gov It is therefore plausible that the biological profile of 4-styrylquinolines differs significantly from that of their 2-styrylquinoline isomers.
Influence of Substituent Nature and Position on Activity Profiles
The nature and position of substituents on both the quinoline and the phenyl rings of the styryl moiety play a pivotal role in modulating the biological activity of styrylquinolines.
Substituents on the Quinoline Ring:
Hydroxyl and Carboxyl Groups: The presence of a hydroxyl group at the C8 position of the quinoline ring has been shown to be important for the anticancer activity of 2-styrylquinolines, likely due to its chelating properties. acs.org For anti-HIV-1 integrase activity, a carboxyl group at C7 and a hydroxyl group at C8 are considered essential. nih.gov
Halogens: The introduction of a chlorine atom at the C7 position of the quinoline ring, as seen in some 4-aminoquinoline (B48711) derivatives, has been associated with potent cytotoxic effects against breast cancer cells. nih.gov
Substituents on the Styryl Phenyl Ring:
Electron-withdrawing Groups: SAR studies on 2-styrylquinolines have revealed that electron-withdrawing substituents on the styryl part enhance anticancer activity. nih.gov The 2-chloro substituent in the target compound, this compound, is an electron-withdrawing group, which, based on this trend, might contribute to its potential cytotoxic properties.
Other Substituents: The introduction of various substituents, such as nitro, methoxy, and bromo groups, at different positions of the styryl phenyl ring has been shown to significantly affect the cytotoxicity of styrylquinolines. acs.org For example, a 4'-bromo substituent on the styryl ring of an 8-hydroxy-2-styrylquinoline resulted in potent cytotoxicity against HeLa cells. acs.org
The following table provides a glimpse into the SAR of styrylquinolines by showcasing the impact of different substituents on their anticancer activity.
| Base Scaffold | Quinoline Substituent | Styryl Substituent | Cell Line | Activity | Reference |
| 2-Styrylquinoline | 8-hydroxy | 4'-bromo | HeLa | IC50 = 2.52 µM | acs.org |
| 2-Styrylquinoline | 8-nitro | 4'-bromo | HeLa | IC50 = 2.897 µM | acs.org |
| 2-Styrylquinoline | 8-hydroxy | 5-nitrofuran-2-yl | LNCaP | IC50 = 0.35 µM | acs.org |
| 4-Aminoquinoline | 7-chloro | - | MDA-MB-468 | Potent | nih.gov |
| 4-Aminoquinoline | 7-fluoro | - | MCF-7 | Potent | nih.gov |
Stereochemical Considerations and their Impact on Biological Interactions
The structure of this compound contains a critical stereochemical feature that profoundly influences its three-dimensional shape and, consequently, its interaction with biological targets. This feature is the geometric isomerism around the carbon-carbon double bond of the ethenyl bridge, denoted by the "(E)-" in its name.
Isomerism refers to the existence of molecules that have the same molecular formula but different arrangements of atoms. nih.gov Stereoisomers, in particular, have the same sequence of bonded atoms but differ in their three-dimensional orientation. solubilityofthings.com For this compound, the key is the specific type of stereoisomerism known as E/Z isomerism (an example of geometric isomerism), which arises due to the restricted rotation around the double bond. solubilityofthings.com
The "(E)" designation comes from the German word entgegen, meaning "opposite." It is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents on each carbon of the double bond are ranked by atomic number. If the higher-priority groups on each carbon are on opposite sides of the double bond, the isomer is labeled (E). If they are on the same side (zusammen, or "together"), it is labeled (Z).
In the case of this compound, the (E)-configuration results in a more linear and extended molecular shape compared to its potential (Z)-isomer. This specific spatial arrangement is crucial for its biological activity. Biological systems, such as enzymes and cellular receptors, possess highly specific three-dimensional binding sites. solubilityofthings.com The efficacy of a molecule is often dependent on how well its shape complements the geometry of its target, a concept often described as a "lock and key" mechanism.
For the class of compounds known as styrylquinolines, the geometry of the ethenyl linker can greatly affect their biological activity and mechanisms of action at a target site. mdpi.com Research on related styrylquinoline and styrylquinazoline structures has consistently shown that the (E)-isomer is not only the more stable form but is also the biologically active one. mdpi.commdpi.com The (E)-configuration allows the quinoline and chlorophenyl rings to lie in a specific orientation that is optimal for fitting into the binding pocket of a biological target, such as an enzyme or receptor. nih.gov The (Z)-isomer, with its different geometry, would not be able to achieve the same fit, likely resulting in a significant loss or complete lack of biological activity. mdpi.com
While direct comparative studies between the (E) and (Z) isomers of this compound are not extensively detailed in the available literature, the established structure-activity relationships for the styrylquinoline class strongly indicate that the (E)-geometry is a prerequisite for its biological function. rsc.orgnih.gov Syntheses of these types of compounds predominantly yield the more stable (E)-isomer. rsc.org
The table below illustrates the application of the Cahn-Ingold-Prelog (CIP) rules to the substituents on the ethenyl double bond of the title compound, confirming its (E)-configuration.
Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound
| Carbon of Double Bond | Substituent | CIP Priority | Rationale for Priority |
| C1 (attached to quinoline) | 4-Quinolinyl group | High | The first atom is Carbon. |
| Hydrogen | Low | The atom is Hydrogen (lower atomic number than Carbon). | |
| C2 (attached to chlorophenyl) | 2-Chlorophenyl group | High | The first atom is Carbon. |
| Hydrogen | Low | The atom is Hydrogen (lower atomic number than Carbon). | |
| Configuration | (E)-isomer | The two high-priority groups (4-Quinolinyl and 2-Chlorophenyl) are on opposite sides of the double bond. |
Advanced Material Science and Optoelectronic Applications
Photovoltaic Properties and Organic-Inorganic Device Fabrication
Quinoline (B57606) derivatives are increasingly being investigated for their utility in photovoltaic devices, particularly in organic-inorganic hybrid systems. These compounds often exhibit favorable electron-transporting capabilities, a crucial factor in the efficiency of solar cells. The presence of the electron-withdrawing quinoline nucleus plays a significant role in this process.
Characterization of Photodiode Performance
These devices typically exhibit rectification behavior, indicating the formation of a diode junction, and show a response to illumination, a fundamental requirement for a photodiode. Key parameters used to characterize the performance of such photodiodes include the short-circuit current (Isc), the open-circuit voltage (Voc), and the ratio of photocurrent to dark current, all of which have been shown to be dependent on the intensity of illumination. researchgate.net The performance of these devices suggests that they are suitable for use as photodiodes. researchgate.net
To illustrate the typical performance metrics, the following table presents hypothetical data for a photodiode based on a chloro-substituted quinoline derivative, drawing parallels from the study of Ch-HPQ/p-Si devices.
| Parameter | Value |
| Rectification Ratio | > 10^3 at ±2V |
| Ideality Factor (n) | 1.5 - 2.5 |
| Barrier Height (ΦB) | 0.7 - 0.8 eV |
| Photosensitivity (Iphoto/Idark) | ~10^2 - 10^3 |
Note: The data in this table is illustrative and based on findings for analogous chloro-substituted quinoline compounds.
Relationship between Substituent Effects and Photovoltaic Efficiency
The efficiency of a quinoline-based photovoltaic device is intrinsically linked to its molecular structure, with substituent groups playing a pivotal role in modulating its electronic and optical properties. The introduction of a chlorophenyl group, as in 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline , is expected to significantly influence the device's performance.
Studies on similar quinoline derivatives have shown that the presence of a chlorophenyl substituent can improve the diode parameters. researchgate.net The chlorine atom, being an electron-withdrawing group, can affect the energy levels of the molecule, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, influences the open-circuit voltage and the efficiency of charge transfer within the device.
Furthermore, the substituent can impact the absorption spectrum of the compound. A broader absorption range is generally desirable as it allows the material to harvest a larger portion of the solar spectrum, potentially leading to a higher short-circuit current. Research on various quinoline-based dyes for dye-sensitized solar cells (DSSCs) has demonstrated that modifying substituent groups can lead to a red shift in the absorption spectra, enhancing the short-circuit current density (Jsc). researchgate.net For instance, the replacement of a benzene (B151609) group with a benzothiadiazole (BTD) unit in a D-A-π-A dye structure resulted in a significant improvement in power conversion efficiency. researchgate.net
The following table outlines the expected effects of the 2-chlorophenyl substituent on the photovoltaic properties of This compound .
| Structural Feature | Expected Effect on Photovoltaic Properties |
| Quinoline Nucleus | Good electron-transporting properties, thermal and chemical stability. |
| Ethenyl Bridge | Facilitates π-conjugation and intramolecular charge transfer. |
| 2-Chlorophenyl Group | - Modifies HOMO/LUMO energy levels. - Influences open-circuit voltage (Voc). - May enhance absorption properties. |
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic materials, particularly those with extended π-conjugated systems and donor-acceptor functionalities, can exhibit significant NLO responses.
Evaluation of Second-Order Nonlinear Response
The second-order NLO response of a material is quantified by its first hyperpolarizability (β). While direct experimental measurement of the β value for This compound is not documented, computational studies on similar quinoline derivatives provide a framework for understanding its potential NLO activity.
Density Functional Theory (DFT) calculations are a powerful tool for predicting the NLO properties of molecules. For example, studies on pyrano[3,2-c] quinoline-based compounds have shown that they can possess a significantly higher first hyperpolarizability compared to urea, a standard reference material for NLO properties. nih.gov This suggests that the quinoline scaffold is a promising platform for designing efficient NLO materials. The presence of donor and acceptor groups, linked by a π-conjugated bridge, is a key design principle for enhancing the second-order NLO response.
The table below presents a hypothetical comparison of the calculated first hyperpolarizability of a chloro-substituted quinoline derivative with that of urea.
| Compound | Calculated First Hyperpolarizability (βtot) (a.u.) |
| Urea (Reference) | ~1 x 10^-30 esu |
| Chloro-substituted Quinoline Derivative (Hypothetical) | > 10 x 10^-30 esu |
Note: The data for the chloro-substituted quinoline derivative is hypothetical and intended for illustrative purposes based on trends observed in related compounds.
Correlation of Molecular Structure with NLO Characteristics
The NLO properties of quinoline derivatives are strongly correlated with their molecular structure. Key factors influencing the second-order NLO response include:
π-Conjugation: The ethenyl bridge in This compound extends the π-conjugated system between the quinoline ring and the chlorophenyl ring. This delocalization of electrons is essential for achieving a large NLO response.
Intramolecular Charge Transfer (ICT): The quinoline ring can act as an electron acceptor, while the substituted phenyl ring can act as a donor (or have its donor/acceptor properties tuned by the substituent). The presence of the electron-withdrawing chlorine atom on the phenyl ring will influence the degree of ICT, which is a major contributor to the second-order NLO susceptibility.
Molecular Geometry: The planarity of the molecule affects the efficiency of π-electron delocalization. Deviations from planarity can reduce the NLO response.
Applications in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Technologies
Quinoline derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs), primarily due to their excellent electron-transporting and emissive properties. nih.gov Metal complexes of quinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used in OLEDs. d-nb.info
The incorporation of This compound into an OLED device could be as an electron-transporting layer, an emissive layer, or a host material for a dopant emitter. The specific role would depend on its photoluminescent properties, such as its emission color and quantum yield, as well as its charge-carrier mobility.
The electron-withdrawing nature of the quinoline core is beneficial for electron injection and transport, which can lead to more balanced charge injection and recombination in the emissive layer, thereby improving the efficiency and stability of the OLED. The substituent on the ethenyl group can be used to tune the emission color. For example, by modifying the electronic nature of the substituent, the emission wavelength can be shifted across the visible spectrum.
While specific data on the performance of This compound in an OLED is not available, the broader family of quinoline derivatives has demonstrated their potential in achieving high-performance OLEDs, making this compound a person of interest for further investigation in this field. nih.gov
Photochemical Reactivity and Transformations
The photochemical behavior of quinoline derivatives, particularly those with a styryl substituent, is a subject of significant scientific interest due to their potential in molecular switches, photo-responsive materials, and photobiology. The compound this compound, belonging to the styrylquinoline family, is expected to exhibit rich and complex photochemical reactivity, primarily centered around the carbon-carbon double bond of the ethenyl bridge and the conjugated π-system of the quinoline and chlorophenyl rings.
The absorption of ultraviolet or visible light by styrylquinolines elevates the molecule to an electronically excited state. From this excited state, the molecule can undergo several de-excitation processes, including non-radiative decay, fluorescence, or photochemical reactions. The most prominent photochemical transformations for this class of compounds are trans-cis photoisomerization and photocyclization reactions. researchgate.netrsc.org The specific pathways and quantum yields of these reactions are highly dependent on the substitution pattern on both the quinoline and the phenyl rings, as well as the nature of the solvent. nih.govacs.org
For instance, studies on 4-styrylquinolines have shown that irradiation can lead to the formation of a Z-isomer (cis) from the E-isomer (trans) and, in some cases, a [2+2] cycloaddition product, particularly in the solid state or concentrated solutions. rsc.org The presence of substituents on the styryl phenyl ring, such as the chloro group in the subject compound, can significantly influence the electronic distribution in the excited state, thereby affecting the efficiency and outcome of the photochemical process. nih.gov Furthermore, the nitrogen atom in the quinoline ring can be protonated in acidic media, which has been shown to alter the absorption spectra and the quantum yields of photoisomerization in related 2-styrylquinolines. researchgate.net
Studies on Photoisomerization Processes
Photoisomerization is a characteristic photochemical reaction of styrylquinolines, involving the reversible conversion between the (E) (trans) and (Z) (cis) isomers upon light irradiation. This process is of fundamental importance for applications in molecular photoswitches and information storage. For the parent compound, 2-styrylquinoline (B1231325), the quantum yield of trans-cis photoisomerization (φtc) is in the range of 0.2-0.27, and the reverse cis-trans photoisomerization (φct) quantum yield is between 0.27 and 0.38. researchgate.net
Protonation of the quinoline nitrogen in acidic environments has a pronounced effect on the photoisomerization of 2-styrylquinolines, with the quantum yield of trans-cis isomerization increasing significantly to values between 0.62 and 0.83. researchgate.net This enhancement is attributed to changes in the electronic structure upon protonation. Theoretical studies on related molecules like 2-styrylpyridine (B8765038) suggest that the photoisomerization pathway involves conical intersections between the ground (S₀) and the first excited singlet state (S₁), which facilitate the efficient conversion between isomers. rsc.org
In the case of 4-styrylquinolines, irradiation typically results in a photostationary state, which is a mixture of the (E) and (Z) isomers. rsc.org The composition of this mixture depends on the excitation wavelength and the absorption spectra of the two isomers. The photoisomerization of this compound is expected to follow a similar pattern, with the chlorine substituent potentially influencing the lifetime of the excited state and the branching ratio between isomerization and other deactivation pathways. Atomistic simulations of 4-styrylquinoline (SQ) have indicated that upon photoexcitation, the molecule can transition from the trans conformation to a cis conformer, which acts as an intermediate in further photochemical reactions. acs.org
| Compound Family | Photoisomerization Process | Typical Quantum Yields (φ) | Influencing Factors |
| 2-Styrylquinolines | trans-cis (neutral) | 0.2 - 0.27 researchgate.net | Solvent polarity, Substituents researchgate.netnih.gov |
| 2-Styrylquinolines | cis-trans (neutral) | 0.27 - 0.38 researchgate.net | Solvent polarity, Substituents researchgate.netnih.gov |
| 2-Styrylquinolines | trans-cis (protonated) | 0.62 - 0.83 researchgate.net | pH, Acid concentration researchgate.net |
| 4-Styrylquinolines | (E) -> (Z) | Varies with substitution | Solid-state packing, Solvates rsc.org |
Investigation of Photocatalytic Capabilities
The quinoline moiety is a component of various photocatalytically active systems. While direct studies on the photocatalytic capabilities of this compound are not extensively reported, the general behavior of quinoline-based materials provides insights into its potential. Quinoline derivatives can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with enhanced photocatalytic activity for processes like hydrogen evolution and oxidation of organic substrates. researchgate.net
The photocatalytic mechanism often involves the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide (B77818) radicals (•O₂⁻). nih.govnih.gov Upon photoexcitation, the styrylquinoline can act as a photosensitizer, transferring energy to molecular oxygen to produce ¹O₂, or it can participate in electron transfer processes with surrounding molecules to generate other ROS. The efficiency of these processes is dictated by the energy levels of the excited states of the molecule and the redox potentials of the involved species. For instance, in the photocatalytic degradation of quinolone antibiotics by magnetic MOFs, the superoxide radical (•O₂⁻) was identified as a key species promoting the degradation. nih.gov
Coordination Chemistry and Chelating Agent Applications
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. libretexts.orgyoutube.com This allows styrylquinolines to act as ligands in the formation of coordination compounds. The extended π-system of the molecule can also participate in π-stacking interactions, which can influence the supramolecular architecture of the resulting metal complexes. acs.org
Styrylquinoline derivatives have been utilized as ligands to construct coordination polymers and metal-organic frameworks. acs.orgmdpi.com The specific coordination mode and the resulting structure depend on the metal ion, the position of the coordinating atoms on the ligand, and the presence of other functional groups. While the subject compound is a monodentate ligand through its quinoline nitrogen, the introduction of additional donor atoms, for example, a hydroxyl group at the 8-position of the quinoline ring, can transform it into a bidentate chelating agent. nih.gov
Chelating agents are ligands that can form two or more separate coordinate bonds with a single central metal ion, forming a ring structure known as a chelate. libretexts.orgyoutube.com This multi-point binding generally leads to more stable metal complexes compared to those formed with monodentate ligands. In a study of 2-styrylquinoline derivatives, the presence of a chelating moiety in the quinoline ring was found to be important for their biological activity, suggesting the significance of metal coordination. nih.gov Although this compound in its unmodified form is not a classical chelating agent, its derivatives could be designed to have chelating properties for applications in catalysis, sensing, or materials science. The coordination of metal ions to the quinoline nitrogen can also influence the photochemical properties of the ligand, providing a mechanism for tuning its photoisomerization or luminescence.
| Ligand Type | Coordination Behavior | Resulting Structures | Potential Applications |
| Monodentate Ligands | Donate one electron pair to a metal ion. libretexts.org | Simple coordination complexes. | Catalysis, Precursors for materials. |
| Polydentate Ligands (Chelating Agents) | Donate multiple electron pairs to a single metal ion, forming rings. libretexts.orgyoutube.com | Stable metal chelates, Coordination polymers. acs.orgmdpi.com | Metal extraction, Medical imaging, Anticancer agents. nih.gov |
Future Research Directions and Translational Potential in Basic Sciences
Development of Novel and Efficient Synthetic Strategies for Ethenylquinolines
The synthesis of ethenylquinolines, including 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline, has traditionally relied on classical condensation reactions. However, future research will likely focus on developing more efficient and versatile synthetic methodologies.
Modern synthetic approaches such as one-pot successive Arbuzov/Horner-Wadsworth-Emmons (HWE) reactions have shown promise for the synthesis of related 2,4-bis((E)-styryl)quinoline-3-carboxylates. nih.govnih.gov These methods offer advantages in terms of simplicity, tolerance of various substituents, and avoidance of expensive catalysts. nih.govnih.gov Knoevenagel-type condensation reactions catalyzed by agents like indium trichloride (B1173362) are also emerging as a viable route for producing distyrylquinolines. st-andrews.ac.uk
Exploration of Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its properties and mechanism of action. While standard spectroscopic techniques like NMR and mass spectrometry provide fundamental structural information, advanced methods can offer deeper insights.
Single-crystal X-ray diffraction is a powerful tool for determining the precise molecular geometry, including bond lengths, bond angles, and torsion angles. nih.govresearchgate.net This technique can reveal crucial information about the planarity of the molecule and the dihedral angle between the quinoline (B57606) and chlorophenyl rings, which can significantly influence its electronic and biological properties. nih.govresearchgate.net
Advanced spectroscopic techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS), will be instrumental in unambiguously confirming the structure and identifying any potential isomers. Fourier-transform infrared (FT-IR) spectroscopy can be used to identify characteristic functional groups within the molecule. nih.gov
Integration of Computational and Experimental Approaches for Deeper Mechanistic Insights
The synergy between computational modeling and experimental studies offers a powerful approach to understanding the structure-property relationships of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict molecular geometries, electronic properties (e.g., HOMO-LUMO energy gap), and spectroscopic characteristics. nih.govresearchgate.net
These computational predictions can then be validated and refined through experimental data obtained from spectroscopic and crystallographic analyses. This integrated approach can provide a detailed understanding of the molecule's conformational preferences, electronic distribution, and reactivity. Molecular docking studies can be used to predict the binding interactions of the compound with biological targets, offering insights into its potential pharmacological mechanisms. nih.govnih.gov
Design of Analogs with Tuned Biological Activities and Material Science Properties
The structural framework of this compound provides a versatile scaffold for the design and synthesis of novel analogs with tailored properties. By systematically modifying the substituents on both the quinoline and the phenyl rings, it is possible to fine-tune the compound's biological activity and material science characteristics.
For instance, the introduction of different functional groups can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, which are key determinants of its interaction with biological targets. lookchem.com Structure-activity relationship (SAR) studies, guided by computational modeling, can help identify the key structural features responsible for a desired biological effect, such as anticancer or antimicrobial activity. researchgate.net This knowledge can then be used to design more potent and selective analogs. nih.govresearchgate.net
Similarly, for material science applications, modifications to the molecular structure can alter its photophysical properties, such as absorption and emission wavelengths, quantum yield, and non-linear optical behavior. This allows for the development of new materials with specific optoelectronic characteristics.
Potential for Applications in Specialized Catalysis and Advanced Optoelectronic Materials
The unique electronic and structural features of ethenylquinolines suggest their potential for use in specialized applications beyond their biological activities. The quinoline nucleus is known to be a part of various catalysts, and the extended π-system of the ethenyl linkage could be exploited in the design of novel organocatalysts or ligands for metal-catalyzed reactions. google.com
In the realm of material science, the chromophoric nature of the styrylquinoline system makes it a candidate for applications in advanced optoelectronic materials. These could include organic light-emitting diodes (OLEDs), non-linear optical (NLO) materials, and fluorescent probes for chemical sensing. The ability to tune the photophysical properties through synthetic modification, as discussed in the previous section, is a significant advantage in this context. Further research into the solid-state properties and device fabrication of materials based on this compound and its analogs could unlock new technological applications.
Q & A
Q. What are the established synthetic routes for 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions between 2-chlorobenzaldehyde derivatives and quinoline precursors. For example, in analogous quinoline syntheses, ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate was reacted with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline under reflux in DMF/THF with potassium tert-butoxide (KOtBu) as a base . Key factors affecting yield include:
- Temperature : Reflux (~343 K) ensures sufficient activation energy for cross-coupling.
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while THF enhances solubility.
- Base selection : Strong bases like KOtBu deprotonate reactive sites for nucleophilic attack.
Table 1: Representative Reaction Conditions
| Precursor | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl 6-chloro-2-oxoquinoline | KOtBu, 2-chloro-3-(chloromethyl)quinoline | DMF/THF | 343 K | 65–75% |
Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?
Methodological Answer: X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refinement and structure solution . For example, weak intramolecular interactions (C–H⋯O/N) and π–π stacking in quinoline derivatives were resolved using SHELXL, with hydrogen atoms placed in idealized positions and refined isotropically . Complementary techniques:
- NMR : Confirms substituent positions via coupling patterns (e.g., vinyl protons in the E-configuration show characteristic trans coupling).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via ESI-MS).
Advanced Research Questions
Q. What experimental strategies are employed to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Anticancer screening : MTT assays on cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory tests : COX-2 inhibition assays using ELISA .
Note : Structure-activity relationship (SAR) studies often modify the chlorophenyl or quinoline moieties to enhance potency. For example, introducing electron-withdrawing groups on the phenyl ring increases antimicrobial efficacy .
Q. How can computational modeling predict the pharmacokinetic and target-binding properties of this compound?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., Plasmodium falciparum enzymes for antimalarial activity) .
- ADMET prediction : SwissADME or ADMETLab2.0 assess solubility, bioavailability, and toxicity. For instance, analogs with logP < 5 and TPSA > 60 Ų show favorable blood-brain barrier penetration .
Q. How do stereochemical and crystallographic features influence the compound’s reactivity and bioactivity?
Methodological Answer: The E-configuration of the ethenyl group is critical for planar molecular geometry, enabling π–π interactions with biological targets . Crystal packing analysis (e.g., dihedral angles between quinoline rings) reveals steric constraints affecting solubility. For example, dihedral angles >60° between quinoline and phenyl rings reduce stacking interactions, lowering antimicrobial activity .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
